2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino-
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Overview
Description
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is a complex organic compound with the molecular formula C22H27NO2. It is known for its unique structure, which includes a piperidine ring, a hydroxy group, and two phenyl groups attached to a pentanone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- typically involves the reaction of 1,1-diphenyl-2-pentanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1,1-diphenyl-2-pentanone.
Reduction: Formation of 1,1-diphenyl-2-pentanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1,5-diphenyl-1-pentanone
- 5-Hydroxy-2-pentanone
- 1-Hydroxy-2-pentanone
Uniqueness
2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is unique due to its combination of a piperidine ring, hydroxy group, and two phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
24860-78-4 |
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Molecular Formula |
C22H27NO2 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
1-hydroxy-1,1-diphenyl-5-piperidin-1-ylpentan-2-one |
InChI |
InChI=1S/C22H27NO2/c24-21(15-10-18-23-16-8-3-9-17-23)22(25,19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,25H,3,8-10,15-18H2 |
InChI Key |
VRMXLTBRJQANCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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